Product packaging for 4-Methylpyrazole(Cat. No.:CAS No. 7554-65-6)

4-Methylpyrazole

Numéro de catalogue: B1673528
Numéro CAS: 7554-65-6
Poids moléculaire: 82.10 g/mol
Clé InChI: RIKMMFOAQPJVMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of 4-Methylpyrazole Discovery and Initial Characterization

The history of this compound research is closely linked to the study of alcohol metabolism and the search for inhibitors of alcohol dehydrogenase (ADH). Early work on pyrazole (B372694) derivatives in the 1960s identified their ability to inhibit ADH. pnas.org Building upon this, this compound emerged as a compound of interest. Initial characterization studies aimed to understand its chemical structure, physical properties, and its interaction with ADH enzymes from various species, including humans. pnas.orgthegoodscentscompany.com These early investigations laid the groundwork for understanding its potential biological effects.

Evolution of Research Perspectives on this compound (e.g., from basic science to translational applications)

Research into this compound has evolved significantly, transitioning from fundamental biochemical studies to translational applications. Initially, research focused on its properties as an enzyme inhibitor at a basic science level, exploring its affinity for ADH and its effects on alcohol metabolism in experimental models. pnas.org This basic understanding then paved the way for investigating its potential therapeutic uses. The observation that this compound could prevent the formation of toxic metabolites from methanol (B129727) and ethylene (B1197577) glycol, which are also metabolized by ADH, marked a crucial shift towards translational research. ontosight.aidroracle.ai This involved moving findings from the laboratory bench to potential clinical applications, ultimately leading to its development as an antidote for these poisonings. ontosight.aidroracle.ai Translational research bridges the gap between basic science discoveries and their application to improve human health. dana-farber.orgwikipedia.org

Current Paradigms in this compound Academic Inquiry

Current academic inquiry into this compound operates within several research paradigms. A significant paradigm is rooted in medicinal chemistry, focusing on understanding the structure-activity relationship of this compound and its derivatives to potentially develop new inhibitors with modified properties or applications. ijisrt.com In toxicology, research continues to explore its efficacy as an antidote, optimize treatment regimens, and investigate its potential in treating other types of poisonings or conditions where ADH or related enzymes play a role. ijisrt.comresearchgate.net Furthermore, research into the pharmacokinetics and metabolism of this compound continues to refine our understanding of its behavior in biological systems. ijisrt.comwikipedia.org While primarily studied within positivist or post-positivist paradigms due to its focus on measurable biological and chemical effects, research into the broader impact of its clinical use might touch upon other paradigms in health sciences.

Significance of this compound within Medicinal Chemistry and Toxicology Research

This compound holds significant importance in both medicinal chemistry and toxicology research. In medicinal chemistry, it serves as a key example of a successful enzyme inhibitor developed into a therapeutic agent. Its specific and potent inhibition of ADH has made it a valuable tool for studying alcohol metabolism and the physiological effects of ADH activity. pnas.org In toxicology, this compound is a cornerstone in the management of methanol and ethylene glycol poisonings. ontosight.aiijisrt.com Its ability to block the formation of highly toxic metabolites like formic acid and oxalic acid is life-saving and has revolutionized the treatment of these intoxications. droracle.aiijisrt.com Research in this area continues to explore its use, contributing to evidence-based guidelines for poisoning management. researchgate.net Beyond its established antidotal use, its inhibitory effect on CYP2E1 has also garnered research interest in other toxicological contexts, such as acetaminophen (B1664979) overdose, although this is still an area of investigation. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2 B1673528 4-Methylpyrazole CAS No. 7554-65-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-4-2-5-6-3-4/h2-3H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKMMFOAQPJVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Record name fomepizole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Fomepizole
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040649
Record name 4-Methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fomepizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.59e+02 g/L
Record name Fomepizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7554-65-6
Record name 4-Methylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7554-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fomepizole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fomepizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name fomepizole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOMEPIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83LCM6L2BY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fomepizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25 °C
Record name Fomepizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fomepizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Biochemical Mechanisms of Action

Alcohol Dehydrogenase (ADH) Inhibition by 4-Methylpyrazole

This compound is a potent competitive inhibitor of alcohol dehydrogenase (ADH). researchgate.netmedchemexpress.comdroracle.ai This enzyme plays a crucial role in the initial steps of metabolizing various alcohols, including ethanol (B145695), methanol (B129727), and ethylene (B1197577) glycol, by catalyzing their oxidation to corresponding aldehydes. regionostergotland.sedrugbank.com By inhibiting ADH, this compound prevents the formation of toxic metabolites from substances like methanol (which is metabolized to formaldehyde (B43269) and then formic acid) and ethylene glycol (which is metabolized to glycoaldehyde, glycolate (B3277807), glyoxylate, and oxalate). droracle.aidrugbank.comwikipedia.org These metabolites are responsible for significant toxicity, including metabolic acidosis and organ damage. droracle.aidrugbank.com

Competitive Inhibition Kinetics and Enzyme-Substrate Interactions

The inhibition of ADH by this compound is competitive. droracle.ai This means that this compound competes with the alcohol substrate for binding to the active site of the ADH enzyme. patsnap.com this compound exhibits a significantly higher affinity for ADH compared to many of its natural substrates, including ethanol, methanol, and ethylene glycol. researchgate.netdroracle.aitga.gov.au For instance, the affinity of this compound for human ADH is reported to be 80,000 times greater than that of methanol and 8,000 times greater than that of ethanol. tga.gov.au This high affinity allows this compound to effectively occupy the enzyme's active site, thereby blocking the access of other alcohol substrates and slowing down their metabolism. droracle.aiwikipedia.org

Kinetic studies have shown that this compound forms an inactive ternary complex with ADH and its coenzyme NAD+. pnas.org This complex formation is central to its inhibitory mechanism. The presence of this compound elevates the Michaelis constant (Km) for the substrate while potentially lowering the maximum reaction rate (Vmax), indicative of a mixed type of inhibition in some contexts, although primarily described as competitive. researchgate.net

Species-Specific ADH Isozyme Affinity and Inhibition Profiles

Alcohol dehydrogenase exists in various isozyme forms, and the affinity and inhibition profiles of this compound can vary depending on the specific ADH isozyme and the species. Human ADH comprises several classes (Class I, II, III, and IV), with Class I isozymes being primarily responsible for ethanol metabolism. nih.govpnas.org

Studies have shown that this compound is a competitive inhibitor of several human Class I ADH isozymes (specifically 5 out of 6 examined), with inhibition constant (Ki) values ranging from 0.06 to 1.2 µM. tga.gov.au Weaker inhibition has been observed for Class II and Class IV ADH isozymes. tga.gov.auresearchgate.net For example, the human sigma sigma (Class II) ADH isoenzyme shows a significantly lower affinity for this compound compared to the human beta1beta1 (Class I) isoenzyme. nih.govrcsb.org

Species differences in ADH isozyme distribution and characteristics can influence the effectiveness of this compound. For instance, similar ADH inhibition has been observed in dogs, but lower efficacy was noted in cat and monkey ADH compared to human ADH. tga.gov.au

Structural Basis of ADH-4-Methylpyrazole Binding

The inhibitory action of this compound is directly related to its binding within the active site of the ADH enzyme. Structural studies, including X-ray crystallography, have provided insights into this interaction. nih.govrcsb.orguniprot.org this compound binds near the catalytic zinc atom within the active site, a region crucial for the oxidation of alcohol substrates.

Research has identified specific amino acid residues within the ADH active site that influence this compound binding. For example, in human sigma sigma ADH, the position of Methionine at position 141 (Met141) has been shown to interfere with this compound binding. nih.govrcsb.org A mutation of Met141 to Leucine (Leu) in sigma sigma ADH (sigma141L) resulted in a significant decrease in the Ki for this compound, making the enzyme's affinity for the inhibitor closer to that of the human beta1beta1 isoenzyme. nih.govrcsb.org This suggests that the local topology of the substrate binding site, influenced by residues like Met141, directly affects the binding of this compound and explains some of the observed class-specific differences in inhibition. nih.govrcsb.org

Cytochrome P450 (CYP2E1) Inhibition and Modulation by this compound

In addition to its primary effect on ADH, this compound has also been shown to interact with the cytochrome P450 system, particularly with the isoform CYP2E1. researchgate.netmedchemexpress.comnih.govpatsnap.com CYP2E1 is a key enzyme in the metabolism of various endogenous and exogenous compounds, including small hydrophobic molecules and a range of xenobiotics. patsnap.comguidetopharmacology.org

Role in Xenobiotic Metabolism

CYP2E1 plays a significant role in the biotransformation of numerous low molecular weight toxins and procarcinogens. patsnap.com It is involved in the oxidative metabolism of substances like ethanol, acetone, and various solvents. patsnap.com In many cases, CYP2E1-mediated metabolism can convert less reactive compounds into more reactive and potentially harmful intermediates. patsnap.com

This compound has been demonstrated to inhibit CYP2E1 activity. medchemexpress.comnih.govpatsnap.com This inhibition can impact the metabolism of various xenobiotics that are substrates for CYP2E1. For instance, this compound has been shown to block CYP2E1 activity and prevent acetaminophen-induced liver injury in animal models and human hepatocytes, as CYP2E1 is involved in the formation of the hepatotoxic metabolite of acetaminophen (B1664979), N-acetyl-p-benzoquinone imine (NAPQI). nih.govvumc.orgnih.gov By inhibiting CYP2E1, this compound can reduce the formation of such toxic metabolites. patsnap.comvumc.org

Studies have also investigated the interaction of this compound with CYP2E1 in the context of other compounds, such as cisplatin (B142131). Research indicates that CYP2E1 mediates the production of reactive oxygen species (ROS) during cisplatin-induced injury, particularly in the kidneys. nih.govbiorxiv.orgoup.com Inhibition of CYP2E1 with this compound has been shown to reduce cisplatin-induced cell death in renal epithelial cells. nih.govbiorxiv.orgoup.com

Implications for Drug-Drug Interactions

The interaction of this compound with CYP2E1 has implications for potential drug-drug interactions. Since CYP2E1 metabolizes a variety of drugs and other xenobiotics, co-administration of this compound could alter the metabolism and clearance of these substances. medchemexpress.compatsnap.com

While this compound is primarily known as an inhibitor of CYP2E1, some studies have also suggested it might have complex effects on CYP activity, potentially involving both inhibition and induction depending on the context or duration of exposure. researchgate.netplos.org However, its predominant reported effect on CYP2E1 at relevant concentrations appears to be inhibition. medchemexpress.comnih.govpatsnap.com

The inhibition of CYP2E1 by this compound can lead to decreased metabolism of CYP2E1 substrates, potentially resulting in increased plasma concentrations of these co-administered drugs or xenobiotics. This could necessitate dose adjustments or careful monitoring when this compound is used concurrently with other medications metabolized by CYP2E1.

Conversely, substances that induce or inhibit CYP2E1 could potentially affect the metabolism of this compound itself, as it appears to be metabolized by P450 enzymes. researchgate.net This highlights the potential for complex pharmacokinetic interactions when this compound is part of a multi-drug regimen.

Interactions with Other Enzymatic Pathways

While primarily known for its inhibition of alcohol dehydrogenase, this compound has been shown to interact with other enzymatic systems, influencing diverse metabolic and signaling pathways.

Catalase-Hydrogen Peroxide System Modulation

Table 1: Effect of this compound on Ethanol and Methanol Metabolism in ADH-Deficient Mice nih.gov

SubstanceMetabolism Decrease (%)
Ethanol41
Methanol35

c-Jun N-terminal Kinase (JNK) Pathway Inhibition

This compound has been shown to inhibit the c-Jun N-terminal kinase (JNK) pathway nih.govnih.govresearchgate.netresearchgate.net. JNK is a crucial signaling molecule involved in various cellular processes, including stress responses, apoptosis, and inflammation nih.gov. Inhibition of JNK activation by this compound has been observed in the context of acetaminophen-induced liver and kidney injury nih.govnih.gov. Studies in mice demonstrated that this compound treatment significantly attenuated liver injury by preventing JNK activation and its translocation to the mitochondria nih.govresearchgate.netresearchgate.net. Molecular docking experiments suggest that this compound can bind to the ATP binding site of JNK, providing a potential mechanism for its inhibitory action nih.gov. This inhibition of the JNK pathway appears to be an alternative therapeutic target for this compound, distinct from its ADH inhibitory activity nih.gov.

Retinol (B82714) Metabolism and ADH3 Inhibition

This compound has been found to inhibit retinol metabolism, specifically through the inhibition of alcohol dehydrogenase 3 (ADH3) nih.govnih.govplos.orgsemanticscholar.org. ADH3 is an enzyme involved in the metabolism of retinol, a process important for various physiological functions nih.govnih.gov. Research has indicated that this compound-mediated inhibition of ADH3 can lead to increased levels of retinol and decreased levels of its metabolites, such as retinoic acid, in hepatic stellate cells (HSCs) nih.govplos.org. This inhibition of retinol metabolism by this compound has been associated with the amelioration of liver fibrosis in mouse models, suggesting a role for ADH3 and retinol metabolism in this pathological process nih.govnih.govplos.orgsemanticscholar.org. While ADH1 and ADH4 are considered more efficient in ethanol and retinol oxidation, ADH3 is less sensitive to this compound inhibition compared to ADH1 ncl.edu.tw.

Molecular Signaling Cascades Affected by this compound

Beyond specific enzymatic interactions, this compound influences broader molecular signaling cascades. Its inhibition of ADH prevents the formation of toxic metabolites from methanol and ethylene glycol, thereby indirectly impacting the downstream signaling pathways that would be activated by these toxins wikipedia.orgfda.gov. For example, by preventing the accumulation of formic acid in methanol poisoning, this compound mitigates the metabolic acidosis and visual disturbances associated with this toxin fda.gov. Similarly, by blocking the formation of glycolate and oxalate (B1200264) from ethylene glycol, it prevents the metabolic acidosis and renal damage characteristic of ethylene glycol poisoning fda.gov.

Furthermore, the inhibition of the JNK pathway by this compound directly affects signaling cascades involved in cellular stress and death nih.govresearchgate.netresearchgate.net. This can lead to reduced mitochondrial oxidant stress and nuclear DNA fragmentation, contributing to its protective effects against liver injury nih.gov. The modulation of retinol metabolism through ADH3 inhibition also impacts signaling pathways regulated by retinoids, which play roles in cell differentiation, proliferation, and immune responses nih.govnih.govplos.orgsemanticscholar.org. The altered levels of retinoids due to this compound treatment can influence the behavior of cells like hepatic stellate cells and natural killer (NK) cells, contributing to observed effects such as reduced HSC activation and increased NK cell cytotoxicity nih.govnih.govplos.orgsemanticscholar.org.

Pharmacological Research and Therapeutic Applications

Emerging Therapeutic Research Areas for 4-Methylpyrazole

Beyond its established role as an antidote for toxic alcohol poisoning, ongoing research is exploring the therapeutic potential of this compound in other clinical contexts. These emerging areas of investigation are primarily focused on conditions where the inhibition of specific metabolic pathways can offer protective effects.

Acetaminophen (B1664979) Overdose: Mechanisms of Hepatoprotection

Acetaminophen (APAP) overdose is a leading cause of acute liver failure. nih.govnih.gov While N-acetylcysteine (NAC) is the standard antidote, there is growing interest in this compound as an adjunct or alternative therapy, particularly in cases of massive overdose or late presentation. researchgate.net The hepatoprotective effects of this compound in this setting are attributed to multiple mechanisms.

Inhibition of CYP2E1 in APAP Metabolism

A portion of acetaminophen is metabolized by the cytochrome P450 enzyme CYP2E1 to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). cancer.govnih.govnih.gov Under normal conditions, NAPQI is detoxified by glutathione (B108866) (GSH). However, in an overdose situation, GSH stores are depleted, allowing NAPQI to bind to cellular proteins, leading to hepatocellular injury and necrosis. nih.gov

This compound has been shown to be a potent inhibitor of CYP2E1. cancer.govnih.govnih.gov By blocking this enzyme, this compound reduces the formation of NAPQI, thereby preventing the initial step in acetaminophen-induced liver toxicity. nih.govnih.govnih.gov This mechanism has been demonstrated in both animal models and human studies. In a crossover trial with human volunteers, co-treatment with this compound significantly decreased the percentage of ingested acetaminophen recovered as oxidative metabolites in urine from 4.48% to 0.51%. cancer.govnih.govbohrium.com This indicates a substantial reduction in the metabolic activation of acetaminophen to its toxic metabolite. cancer.govnih.govbohrium.com

Modulation of JNK Activation and Oxidant Stress

Beyond its effects on initial metabolism, this compound also appears to intervene in the downstream cellular events that propagate liver injury. A key player in this secondary phase of toxicity is the c-Jun N-terminal kinase (JNK) signaling pathway. researchgate.net Activation of JNK and its translocation to the mitochondria leads to an amplification of oxidant stress, mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death. nih.govnih.gov

Research has shown that this compound can inhibit JNK activation. nih.govnih.gov This inhibition appears to be a direct effect, as molecular docking experiments suggest that this compound can bind to the ATP-binding site of JNK. nih.govnih.govoup.com In mouse models of acetaminophen overdose, even when administered after the initial metabolic phase, this compound significantly attenuated liver injury by preventing JNK activation and its mitochondrial translocation, thereby reducing mitochondrial oxidant stress. nih.govnih.gov This suggests that this compound has a therapeutic window that may extend beyond the period of NAPQI formation. nih.govnih.gov

Prevention of Renal Damage in APAP Overdose Models

Acute kidney injury is a known complication of acetaminophen overdose, and the standard antidote, N-acetylcysteine, does not appear to be protective against this renal damage. nih.govresearchgate.net The kidneys also express CYP2E1, suggesting that local production of NAPQI could contribute to nephrotoxicity. nih.govnih.gov

Studies in mice have demonstrated that this compound can effectively prevent acetaminophen-induced renal dysfunction and organ damage. nih.gov Treatment with this compound attenuated the generation of acetaminophen's oxidative metabolites and the depletion of glutathione in the kidneys. nih.gov This protective effect is likely due to the inhibition of renal CYP2E1 by this compound, which mirrors its hepatoprotective mechanism. nih.govnih.gov

Liver Fibrosis: Anti-fibrotic Potential

Liver fibrosis is the excessive accumulation of extracellular matrix proteins, including collagen, in the liver, which occurs in most types of chronic liver diseases. The activation of hepatic stellate cells (HSCs) is a key event in the development of liver fibrosis.

Recent research has uncovered a potential anti-fibrotic role for this compound. nih.gov In mouse models of liver fibrosis induced by carbon tetrachloride (CCl4) or bile duct ligation (BDL), treatment with this compound attenuated the progression of fibrosis. nih.govsemanticscholar.org The proposed mechanism involves the inhibition of retinol (B82714) metabolism in HSCs. nih.gov By inhibiting the enzyme alcohol dehydrogenase 3 (ADH3), this compound reduces the levels of retinoic acids and increases the retinol content within HSCs. nih.gov This modulation of retinol metabolism leads to a suppression of HSC activation, as evidenced by reduced expression of α-smooth muscle actin (α-SMA), transforming growth factor-β1 (TGF-β1), and type I collagen α1. nih.govsemanticscholar.org

Furthermore, this compound treatment was found to enhance the activity of natural killer (NK) cells. nih.gov It increased the production of interferon-γ in NK cells, which in turn promoted the apoptosis of activated HSCs. nih.govsemanticscholar.org This dual action of suppressing HSC activation and promoting their elimination suggests that this compound could be a potential therapeutic agent for liver fibrosis. nih.govsemanticscholar.org

Summary of this compound's Anti-fibrotic Effects in a Mouse Model

Parameter Effect of this compound Treatment
Hepatic Stellate Cell (HSC) Activation Suppressed nih.govsemanticscholar.org
α-Smooth Muscle Actin (α-SMA) Expression Significantly reduced nih.gov
Transforming Growth Factor-β1 (TGF-β1) Expression Significantly reduced nih.gov
Type I Collagen α1 Expression Significantly reduced nih.gov
Natural Killer (NK) Cell Activity Increased cytotoxicity against activated HSCs semanticscholar.org
Interferon-γ Production in NK Cells Increased nih.gov
Apoptosis of Activated HSCs Increased nih.gov
Modulation of Hepatic Stellate Cells and Natural Killer Cells

Research into this compound (4-MP) has revealed its significant modulatory effects on key cellular players in liver fibrosis, namely hepatic stellate cells (HSCs) and natural killer (NK) cells. plos.orgnih.gov In experimental mouse models of liver fibrosis induced by carbon tetrachloride (CCl4) or bile duct ligation (BDL), treatment with 4-MP was shown to ameliorate the condition. nih.govnih.gov This therapeutic effect is linked to its ability to suppress the activation of HSCs, which are the primary cells responsible for collagen deposition in a fibrotic liver. plos.org

Table 1: Effects of this compound on Hepatic Cells in Liver Fibrosis Models

Cell Type Effect of 4-MP Treatment Key Molecular Changes Outcome
Hepatic Stellate Cells (HSCs) Suppression of activation and increased apoptosis. nih.govnih.gov Decreased expression of α-SMA, TGF-β1, and type I collagen α1. nih.gov Amelioration of liver fibrosis. nih.gov

| Natural Killer (NK) Cells | Activation. plos.org | Increased production of Interferon-γ (IFN-γ). plos.orgnih.gov | Enhanced killing of activated HSCs. mdpi.com |

Role in Retinol Metabolism and ADH3-Dependent Pathways

The mechanism by which this compound modulates hepatic cells is intrinsically linked to its role as an inhibitor of alcohol dehydrogenases (ADHs), particularly in the context of retinol (vitamin A) metabolism. plos.orgnih.gov Alcohol dehydrogenase 3 (ADH3) is a key enzyme in the metabolic pathway that converts retinol to retinoic acids. plos.orgnih.gov Both HSCs and NK cells express ADH3. nih.gov

By inhibiting ADH3, 4-MP effectively suppresses retinol metabolism in these cells. plos.orgnih.gov In HSCs isolated from 4-MP treated mice, this inhibition leads to a notable decrease in the levels of retinoic acids and a corresponding increase in the content of retinol. nih.gov This shift in the retinol-retinoic acid balance is associated with the reduced expression of pro-fibrotic genes. nih.gov The inhibition of ADH3-mediated retinol metabolism is a critical event that leads to the suppression of HSC activation and the stimulation of NK cell activity, suggesting that retinol and its metabolizing enzyme, ADH3, are potential therapeutic targets for liver fibrosis. nih.govnih.gov Studies have demonstrated that 4-MP can reduce the metabolic formation of all-trans-retinoic acid from retinol. nih.gov

Nephrotoxicity Prevention (e.g., Cisplatin-Induced)

Cisplatin (B142131) is a highly effective chemotherapeutic agent used in the treatment of various cancers, including bladder cancer; however, its clinical use is often limited by cisplatin-induced nephrotoxicity (CIN), which affects approximately 20-30% of patients. nih.govnih.gov Research has identified this compound as a potential prophylactic agent to prevent this kidney damage. nih.govnih.gov

Role of CYP2E1 Inhibition in Cisplatin Nephrotoxicity

The pathogenesis of CIN involves the drug metabolism enzyme cytochrome P450 2E1 (CYP2E1). nih.govnih.gov This enzyme is expressed in the proximal tubules of the kidney and is known to mediate the production of damaging reactive oxygen species (ROS) following cisplatin administration. nih.govbiorxiv.org this compound functions as a potent inhibitor of CYP2E1 activity. nih.govnih.gov

In preclinical studies, cisplatin treatment was shown to increase renal CYP2E1 activity. nih.govnih.gov When 4-MP was co-administered with cisplatin to male mice, it significantly reduced cisplatin-induced cell death, severe histological tubular damage, and elevations in plasma markers of kidney damage like BUN and creatinine. nih.govnih.govbiorxiv.org This protective effect highlights the critical role of CYP2E1 in mediating CIN and suggests that its inhibition with 4-MP is a viable renoprotective strategy. nih.govbiorxiv.org

Other Investigational Applications (e.g., Stargardt Disease)

This compound has been investigated as a potential therapy for Stargardt disease, a common form of inherited juvenile macular degeneration. clinicaltrials.govnih.gov The rationale for this investigation was based on 4-MP's known ability to inhibit alcohol dehydrogenase and its demonstrated effect of slowing dark adaptation in animals. clinicaltrials.govclinicaltrials.gov The underlying hypothesis was that by slowing the processing of vitamin A (retinol) derivatives in the eye's visual cycle, 4-MP could reduce the accumulation of toxic byproducts that cause the disease, thereby preserving vision. clinicaltrials.govclinicaltrials.gov

To test this, a Phase 1, randomized, double-blind clinical trial was conducted on adult participants with no significant ocular pathologies. arvojournals.org The study aimed to determine if 4-MP could act as a sufficient inhibitor of the human visual cycle. arvojournals.org However, the results showed no statistically significant differences in the rate of dark adaptation between sessions where participants received 4-MP and sessions where they received a placebo. arvojournals.org Based on these findings, the researchers concluded that this compound does not appear to be a potent enough inhibitor of the human visual cycle to be considered a viable treatment for Stargardt disease or similar ocular disorders. arvojournals.org

Preclinical Research Methodologies and Findings

In Vitro Experimental Models

In vitro studies have been instrumental in characterizing the direct effects of 4-methylpyrazole on enzyme activity and cellular responses, providing a controlled environment to investigate specific molecular mechanisms.

Enzyme Kinetics and Binding Studies (e.g., ADH, CYP2E1)

This compound is a competitive inhibitor of alcohol dehydrogenase (ADH). medchemexpress.commedchemexpress.com Its potency in inhibiting ADH activity has been demonstrated across various species, including humans, with inhibition constant (Ki) values typically in the micromolar range. tandfonline.com This inhibition prevents the metabolism of alcohols like methanol (B129727) and ethylene (B1197577) glycol into their toxic metabolites. medchemexpress.commedchemexpress.com

Beyond ADH, this compound is also recognized as a potent inhibitor of cytochrome P450 2E1 (CYP2E1). medchemexpress.commedchemexpress.com This dual inhibitory capacity is significant because CYP2E1 is involved in the metabolism of a range of xenobiotics, including some drugs and toxins. Studies have shown that 4-MP can effectively block CYP2E1 activity. biorxiv.org For instance, 50 μM of 4-MP has been shown to inhibit P450 enzyme activities in kidney homogenate by 72%. biorxiv.org While this compound is a non-specific inhibitor of multiple ADH isoenzymes, it shows a preference for class I enzymes (ADH1A, -1B, and -1C), with class II (ADH4) and class III (ADH5) enzymes being less sensitive to its inhibition. acs.org

Animal Models in this compound Research

Animal models, particularly rodents, have been crucial for studying the in vivo effects of this compound, including its efficacy as an antidote in poisonings and its impact on organ injury and disease progression.

Rodent Models (e.g., Mice, Rats)

Rodent models, primarily mice and rats, have been extensively used to study the effects of this compound in various toxicity and disease models. medchemexpress.commedchemexpress.comnih.govsci-hub.runih.govresearchgate.netfrontiersin.org

Methanol and Ethylene Glycol Poisoning Models

This compound is a well-established antidote for methanol and ethylene glycol poisoning, and its efficacy has been demonstrated in animal models. sci-hub.ruresearchgate.net These poisonings are characterized by the metabolism of the parent alcohols into toxic metabolites by ADH. tandfonline.comsci-hub.ru By inhibiting ADH, 4-MP prevents the formation of these harmful metabolites, thus reducing toxicity. medchemexpress.commedchemexpress.com Experiments in monkeys, for instance, have shown that 4-MP profoundly inhibits methanol oxidation. tandfonline.com Studies in rodents have also shown that compared to its parent compound pyrazole (B372694), 4-MP is markedly less toxic. tandfonline.com

Acetaminophen-Induced Hepatotoxicity Models

Rodent models, particularly mice, have been widely used to study acetaminophen (B1664979) (APAP)-induced hepatotoxicity and the potential protective effects of this compound. medchemexpress.commedchemexpress.comnih.govnih.govresearchgate.net APAP overdose is a major cause of liver injury, and while N-acetylcysteine (NAC) is the standard antidote, preclinical studies have explored 4-MP as a potential adjunct therapy. nih.govnih.govresearchgate.net

Co-treatment of mice with APAP and 4-MP has been shown to effectively prevent liver injury. nih.govresearchgate.net In studies with C57BL/6J mice treated with APAP, co-administration of 4-MP almost completely eliminated severe liver injury, as indicated by reduced plasma alanine (B10760859) aminotransferase activities, decreased centrilobular necrosis, and less nuclear DNA fragmentation. nih.gov This protective effect is linked to 4-MP's ability to inhibit CYP2E1, thereby preventing the generation of the reactive metabolite of APAP. nih.govresearchgate.netmdpi.com

Furthermore, delayed treatment with 4-MP after APAP administration has also shown significant attenuation of liver injury in mice. nih.govresearchgate.net This delayed protective effect is mediated, at least in part, by the inhibition of c-Jun N-terminal kinase (JNK) activation, which plays a role in the progression of APAP-induced liver injury. nih.govresearchgate.netresearchgate.netresearchgate.net 4-MP has been shown to prevent JNK activation and its mitochondrial translocation, reducing mitochondrial oxidant stress and nuclear DNA fragmentation. nih.govresearchgate.net Molecular docking experiments support the idea that 4-MP can bind to the ATP binding site of JNK. nih.govresearchgate.net

Preclinical studies in mice have demonstrated significant reductions in hepatic necrosis and serum transaminase levels associated with APAP toxicity when 4-MP was used, particularly in combination with NAC. researchgate.net

Beyond hepatotoxicity, rodent models have also been used to investigate the effects of 4-MP in other contexts, such as cisplatin-induced nephrotoxicity. In male C57BL/6J mice, co-treatment with 4-MP protected against acute and chronic cisplatin-induced kidney injury, correlating with higher basal CYP2E1 expression in the kidneys of male mice compared to females. biorxiv.org Inhibition of CYP2E1 with 4-MP significantly reduced cisplatin-induced cell death in male mice. biorxiv.org

Moreover, rodent models of liver fibrosis induced by carbon tetrachloride (CCl4) or bile duct ligation (BDL) have shown that treatment with 4-MP can ameliorate fibrosis. nih.govnih.gov This effect is associated with the modulation of stellate cells and natural killer cells. nih.govnih.gov 4-MP treatment suppressed the activation and retinol (B82714) metabolism of HSCs and increased IFN-γ production in liver NK cells, leading to increased apoptosis of activated HSCs. nih.govnih.gov

Table 1: Summary of Key Preclinical Findings with this compound

Model TypeTarget/ConditionKey FindingsRelevant Section
In VitroADH (various species)Competitive inhibition (micromolar Ki)4.1.1
In VitroCYP2E1Potent inhibition (e.g., 72% inhibition in kidney homogenate at 50 μM)4.1.1
In VitroPrimary Human Hepatocytes + APAPPrevention of cell death, reduced adducts, preserved GSH4.1.2
In VitroNormal Human Kidney Cells + Cisplatin (B142131)Reduced cisplatin-induced cell death via CYP2E1 inhibition4.1.2
In VitroHepatic Stellate CellsDown-regulation of collagen and TGF-β1 gene expression4.1.2
In VitroNatural Killer CellsEnhanced IFN-γ production and cytotoxicity against HSCs4.1.2
In VitroHuman Bladder Cancer Cells (HTB9) + CisplatinNo interference with cisplatin toxicity (lack of CYP2E1 expression)4.1.2
In Vitro4T1 Breast Tumor & Lewis Lung Carcinoma + APAPNo impact on antitumor effect of APAP overdose4.1.2
Animal (Rodent)Methanol/Ethylene Glycol PoisoningPrevention of toxic metabolite formation via ADH inhibition, reduced toxicity4.2.1.1
Animal (Rodent)APAP-Induced HepatotoxicityAttenuation/prevention of liver injury (reduced ALT, necrosis), inhibition of CYP2E1 and JNK4.2.1.2
Animal (Rodent)Cisplatin-Induced NephrotoxicityProtection against kidney injury via CYP2E1 inhibition (sex-dependent effects observed)4.2.1
Animal (Rodent)Liver Fibrosis (CCl4, BDL)Amelioration of fibrosis, modulation of HSCs (suppressed activation) and NK cells (increased cytotoxicity) via ADH3 inhibition of retinol metabolism4.2.1
Cisplatin-Induced Nephrotoxicity Models

Cisplatin, a widely used chemotherapeutic agent, is known to cause nephrotoxicity, a significant side effect that can limit its clinical application frontiersin.orgnih.govnih.gov. Preclinical studies using models of cisplatin-induced nephrotoxicity aim to identify strategies to mitigate this damage frontiersin.orgnih.govnih.gov. Research has investigated the potential protective effects of this compound against cisplatin-induced kidney injury. One study explored the role of cytochrome P450 2E1 (CYP2E1) in cisplatin-induced nephrotoxicity and the potential of this compound, a CYP2E1 inhibitor, to offer protection. Findings from this research indicated that cisplatin induced dose-dependent cell death in human kidney cells, which was significantly reduced by co-treatment with this compound. This suggests that this compound-mediated CYP2E1 inhibition could be a renoprotective strategy against cisplatin nephrotoxicity without compromising cisplatin's anti-cancer effects on bladder cancer cells biorxiv.org. The study also noted sex-specific differences in susceptibility to cisplatin-induced nephrotoxicity in mice, correlating with basal CYP2E1 expression levels biorxiv.org.

Chronic and Acute Administration Studies

Studies involving the chronic and acute administration of this compound in animal models have been conducted to assess its pharmacological profile and potential toxicity over different exposure durations. In rats, studies have investigated the interactions between this compound and ethanol (B145695) after chronic and acute administration tga.gov.au. Chronic administration studies in rats (up to 38 weeks) and by twice-daily intravenous infusion in dogs (2 weeks), and intramuscular injection in Cynomolgus monkeys (6 weeks) have been reported tga.gov.au. These studies aimed to evaluate the toxicity profile of this compound, although some were noted to be of shorter duration than recommended guidelines tga.gov.au. In dogs, target organs for toxicity included the central nervous system, liver, and muscle, with observed effects such as ataxia, hypoactivity, elevated liver enzymes, and creatine (B1669601) kinase elevation tga.gov.au. In monkeys, chronic and acute administration of this compound showed no signs of toxicity or visual disturbances in one study tandfonline.comhres.ca.

Primate Models (e.g., Monkeys)

Primate models, particularly using monkeys, are valuable in preclinical research due to their physiological similarities to humans nih.govbaylor.edu. This compound has been studied in primate models, primarily Cynomolgus monkeys (Macaca fascicularis), to investigate its effects, particularly concerning methanol oxidation inhibition and central nervous system toxicity tandfonline.comhres.canih.govijisrt.com.

Methanol Oxidation Inhibition

A key area of research in primate models has been the ability of this compound to inhibit the metabolism of methanol. Methanol is metabolized by alcohol dehydrogenase to toxic metabolites, including formic acid, which is responsible for much of its toxicity wikipedia.orgmedsafe.govt.nztandfonline.comresearchgate.net. Studies in monkeys have demonstrated that this compound effectively inhibits methanol oxidation, preventing the accumulation of toxic formate (B1220265) tga.gov.autandfonline.comhres.caresearchgate.net. This inhibition is due to this compound's higher affinity for alcohol dehydrogenase compared to methanol hres.ca. Research in monkeys has shown that doses of this compound can inhibit methanol metabolism and prevent the development of metabolic acidosis and toxicity mums.ac.ir. Effective plasma concentrations of this compound for inhibiting methanol metabolism to formate in monkeys have been reported to be around 10 µmol/L (0.82 mg/L) hres.ca.

CNS Toxicity Studies

Studies in primate models have also assessed the potential for this compound to cause central nervous system (CNS) toxicity. Compared to ethanol, which can cause significant CNS depression, this compound has been suggested to have lower CNS toxicity, making it a preferable antidote for methanol or ethylene glycol poisoning medsafe.govt.nztandfonline.comnih.gov. One study involving chronic and acute administration of this compound to Cynomolgus monkeys reported no signs of CNS toxicity tandfonline.comhres.ca. However, other reports in dogs noted CNS effects such as ataxia, hypoactivity, prostration, ptosis, and tremors at certain exposure levels tga.gov.au. In healthy human volunteers receiving higher doses, dose-dependent CNS effects like dizziness and vertigo were noted, although these were generally short-lived medsafe.govt.nzhres.ca.

Veterinary Models (e.g., Dogs, Cats, Pigs)

This compound has been evaluated in various veterinary models, including dogs, cats, and pigs, primarily in the context of ethylene glycol and methanol poisoning medsafe.govt.nztga.gov.audvm360.com. These studies aim to understand the efficacy and pharmacological properties of this compound in different animal species.

In dogs, this compound has been shown to prevent or attenuate ethylene glycol-induced CNS depression, metabolic acidosis, and renal damage tga.gov.au. It has also been shown to inhibit ethylene glycol toxicity in dogs hres.ca. Studies in dogs given a lethal dose of ethylene glycol demonstrated that this compound attenuated metabolic acidosis and prevented renal tubular damage hres.ca. In vitro studies comparing the inhibition of alcohol dehydrogenase by this compound across species showed similar efficacy in dogs (Ki 0.1 µM) to humans, but lower efficacy in cats and monkeys tga.gov.au.

In cats, this compound has also been shown to inhibit ethylene glycol toxicity hres.ca. It is considered the antidote of choice for ethylene glycol toxicity in cats if administered within a short timeframe after exposure dvm360.com. However, the efficacy of this compound in cat ADH is lower compared to human or dog ADH tga.gov.au.

While the search results mention studies in pigs in the context of other veterinary medicinal products europa.eu, specific detailed preclinical research findings on this compound in pig models within the scope of the provided outline were not prominently found. However, the general application of this compound as an alcohol dehydrogenase inhibitor in veterinary medicine for toxic alcohol exposures is noted dvm360.com.

Dialyzability Studies in Pigs

Studies in pigs have demonstrated that this compound is effectively removed by hemodialysis researchgate.netdntb.gov.ua. These preclinical investigations are important for understanding the pharmacokinetics of 4-MP and informing treatment strategies, particularly in cases of severe poisoning where hemodialysis may be employed to enhance the elimination of the parent toxin (like methanol or ethylene glycol) and potentially 4-MP itself.

Research in a pig model showed that 4-MP is readily removed by hemodialysis, with a dialysance comparable to that of urea (B33335) researchgate.net. Approximately 20% of an administered dose was removed during a 4-hour dialysis session researchgate.net. These findings suggest that hemodialysis can contribute to the clearance of this compound from the body.

Here is a summary of dialyzability findings in pigs:

SubstanceDialysance (mL/min)
This compound56
Urea51

Data derived from search result researchgate.net.

Toxicological and Safety Assessments in Preclinical Studies

Preclinical toxicological and safety assessments are crucial for evaluating the potential risks associated with a compound before its use in humans. Studies on this compound have included investigations into its toxicity profile and effects on various organ systems researchgate.netdntb.gov.uanih.gov.

Comparative Toxicity with Pyrazole

Comparative toxicity studies between this compound and its parent compound, pyrazole, have been conducted in animals. These studies aimed to understand how the addition of a methyl group at the 4-position affects the toxicity of the compound droracle.airesearchgate.netnih.govresearchgate.net.

Research has indicated that this compound is markedly less toxic than pyrazole in rodents, despite having a higher acute toxicity in some instances nih.govscbt.comresearchgate.net. Studies comparing the effects of pyrazole and this compound have examined various parameters, including lethal dose, organ pathology, and effects on body weight nih.gov.

Effects on Organ Systems (e.g., Liver, Kidney, CNS)

Preclinical studies have also assessed the effects of this compound on various organ systems, including the liver, kidney, and central nervous system (CNS) researchgate.netdntb.gov.uanih.govnih.govwikipedia.org.

Regarding the liver, some studies in healthy human subjects treated with multiple doses of 4-MP observed a slight, transient elevation in serum transaminase values in a subset of individuals nih.gov. However, this effect was not consistently dose-related nih.gov. Preclinical studies have also explored the potential of 4-MP to protect against liver injury induced by other substances, such as acetaminophen, by inhibiting enzymes like CYP2E1 and mitigating oxidative stress nih.govresearchgate.netresearchgate.net.

In terms of kidney effects, this compound has been investigated for its protective effects against kidney injury in preclinical models nih.govbiorxiv.org. Studies have suggested that 4-MP can effectively prevent acetaminophen-induced renal dysfunction and damage in mice nih.gov. This protective effect may be related to the inhibition of CYP2E1 activity in the kidney nih.govbiorxiv.org.

For the central nervous system, studies in monkeys have shown that this compound has low CNS toxicity researchgate.net. This is a notable advantage compared to ethanol, which can cause significant CNS depression when used as an antidote for poisonings mums.ac.irnih.gov. Preclinical evaluations have monitored parameters such as alertness and locomotor control to assess CNS effects researchgate.net.

Clinical Research and Human Studies

Phase I, II, and III Clinical Trials

Clinical trials have been conducted to assess the effects of 4-methylpyrazole in both healthy individuals and patients experiencing poisoning. Ten clinical studies have evaluated the pharmacokinetic parameters of fomepizole in healthy volunteers and in patients with ethylene (B1197577) glycol and methanol (B129727) poisoning. tga.gov.au These studies aimed to determine optimal dosing, interactions with ethanol (B145695), and the impact of renal dialysis on plasma levels. tga.gov.au

Safety and Tolerance Studies in Healthy Human Subjects

Phase I studies have investigated the safety and tolerance of this compound in healthy volunteers. A placebo-controlled, double-blind, single-dose, randomized, sequential, ascending-dose Phase I study evaluated tolerance at doses of 10, 20, 50, and 100 mg/kg. nih.gov In this study, doses of 10 and 20 mg/kg were not associated with reported side effects in any subject. nih.gov At higher doses (50 and 100 mg/kg), some subjects reported transient, mild to moderate effects such as nausea, dizziness, and vertigo. nih.gov Despite these subjective reports, there were no significant changes in objective clinical parameters like pulse, blood pressure, body temperature, or blood and urine chemistries. nih.gov Another study involving multiple oral doses in healthy male subjects also aimed to assess tolerance. tga.gov.au

Efficacy Studies in Poisoning Cases

Clinical trials have provided evidence supporting the efficacy of this compound in treating ethylene glycol and methanol poisoning. Two prospective U.S. clinical trials without concomitant control groups studied the efficacy of fomepizole in these intoxications. americanregent.comhres.caregionostergotland.se These trials indicated that fomepizole blocks the metabolism of ethylene glycol and methanol mediated by alcohol dehydrogenase in a clinical setting. americanregent.comregionostergotland.se In the ethylene glycol trial, 14 out of 16 patients underwent hemodialysis in combination with fomepizole therapy due to the severity of intoxication. americanregent.comregionostergotland.se Similarly, in the methanol trial, 7 out of 11 patients received hemodialysis alongside fomepizole. americanregent.comregionostergotland.se All patients in these studies received fomepizole shortly after hospital admission. americanregent.comregionostergotland.se

A separate French trial involving five patients with ethylene glycol concentrations ranging from 46.5 to 345 mg/dL, insignificant ethanol levels, and normal renal function were treated with fomepizole alone without hemodialysis, and none developed signs of renal injury. americanregent.com A retrospective clinical study involving 14 methanol-poisoned patients treated with fomepizole between 1987 and 1999 also assessed its efficacy and safety. urosario.edu.conih.gov Patients received oral or intravenous fomepizole until blood methanol was undetectable. urosario.edu.conih.gov Four patients with plasma methanol concentrations of 50 mg/dl or higher who were treated without hemodialysis recovered fully. urosario.edu.conih.gov Patients without pretreatment visual disturbances recovered with no sequelae. urosario.edu.conih.gov Analysis of methanol toxicokinetics in five patients from this study demonstrated that fomepizole was effective in blocking methanol's toxic metabolism. urosario.edu.conih.gov

Pharmacokinetic and Pharmacodynamic Studies in Humans

Pharmacokinetic studies in humans have characterized how this compound is absorbed, distributed, metabolized, and eliminated by the body. drugs.comhres.ca Pharmacodynamic studies have focused on its mechanism of action, primarily its inhibitory effect on alcohol dehydrogenase. drugbank.comdrugs.comtga.gov.au

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following administration, this compound is rapidly and completely absorbed. drugbank.comnih.gov After intravenous infusion, it rapidly distributes to total body water. drugs.comhres.caregionostergotland.se The volume of distribution in humans is reported to be between 0.6 L/kg and 1.02 L/kg. drugbank.comdrugs.comhres.caregionostergotland.senih.gov

Metabolism is the primary route of elimination for this compound in healthy volunteers, with only a small percentage (1-3.5%) of the administered dose being excreted unchanged in the urine. drugbank.comdrugs.comamericanregent.comhres.caregionostergotland.senih.govijisrt.comwikipedia.orgmims.com The metabolism is primarily hepatic. drugbank.comdrugs.comnih.gov

In humans, the primary metabolite of this compound is 4-carboxypyrazole, which accounts for approximately 80% to 85% of the administered dose and is excreted in the urine. drugbank.comdrugs.comamericanregent.comhres.caregionostergotland.senih.govijisrt.comwikipedia.orgmims.com Other minor metabolites observed in urine include 4-hydroxymethylpyrazole and the N-glucuronide conjugates of 4-carboxypyrazole and 4-hydroxymethylpyrazole. drugbank.comdrugs.comamericanregent.comhres.caregionostergotland.senih.govijisrt.comwikipedia.orgmims.com 4-carboxypyrazole is not an inhibitor of alcohol dehydrogenase. tga.gov.au

Clearance and Elimination Characteristics

The elimination of this compound after acute doses is best described by Michaelis-Menten kinetics, with saturable elimination occurring at therapeutic blood concentrations, typically between 100-300 µmol/L (8.2-24.6 mg/L). drugs.comamericanregent.comhres.caregionostergotland.seijisrt.com With multiple doses, this compound rapidly induces its own metabolism, primarily via the cytochrome P450 mixed-function oxidase system. drugs.comhres.caregionostergotland.seijisrt.comwikipedia.orgmims.com This autoinduction leads to a significant increase in the elimination rate after approximately 30 to 40 hours. drugs.comhres.caregionostergotland.seijisrt.com After enzyme induction, elimination follows first-order kinetics. drugs.comhres.caregionostergotland.seijisrt.com The plasma half-life of this compound varies with dose and has not been precisely calculated, even in patients with normal renal function. drugbank.comdrugs.comhres.caregionostergotland.semims.com The metabolites of this compound are primarily excreted renally. drugbank.comnih.gov

Dialyzability of this compound

Studies have investigated the dialyzability of this compound, a critical factor in managing poisoned patients who require renal support. This compound is considered dialyzable, meaning it can be removed from the bloodstream through hemodialysis. This characteristic is particularly relevant in cases of severe poisoning where hemodialysis is necessary to remove the parent toxic alcohol or to manage complications such as severe metabolic acidosis or renal failure. drugs.comamericanregent.comaneskey.com

Research involving ethylene glycol-intoxicated patients undergoing hemodialysis has demonstrated a decrease in plasma this compound concentrations after each dialysis pass, confirming its dialyzability in humans. nih.gov While this compound is significantly removed by hemodialysis, the extent of removal is reported to be less than that of ethanol. tandfonline.com Nevertheless, the removal of this compound during dialysis necessitates adjustments to the dosing regimen to maintain therapeutic concentrations. nih.govtandfonline.com Suggested infusion rates during hemodialysis have been proposed to compensate for the drug eliminated by this process. tandfonline.com

Drug-Drug Interactions (e.g., with Ethanol, Cytochrome P450 Inducers/Inhibitors)

This compound exhibits notable drug interactions, particularly with ethanol and agents affecting the cytochrome P450 system.

Interaction with Ethanol: As a potent competitive inhibitor of alcohol dehydrogenase, this compound significantly impacts the metabolism of ethanol. Studies in healthy volunteers have shown that oral doses of this compound can reduce the rate of ethanol elimination by approximately 40%. nih.gov Conversely, ethanol can also decrease the elimination rate of this compound, reportedly by about 50%, through the same mechanism of competing for alcohol dehydrogenase. nih.govhres.ca This reciprocal interaction has clinical implications, especially since patients presenting with toxic alcohol poisoning may also have co-ingested ethanol. nih.gov Concurrent use of this compound and ethanol for treating toxic alcohol poisoning is generally not recommended due to their competing mechanisms and the potential to prolong ethanol intoxication. medsafe.govt.nzlhsc.on.ca

Interaction with Cytochrome P450 Inducers/Inhibitors: this compound is known to interact with the cytochrome P450 (CYP) enzyme system. Available data suggest that this compound can act as both an inhibitor and an inducer of CYP enzymes. tga.gov.au Specifically, it has been shown to bind to CYPs and increase the binding of other substances like ethanol and DMSO to these enzymes. tga.gov.au In rat studies, treatment with this compound led to changes in liver microsomes consistent with the induction of CYP2E1. tga.gov.au With multiple doses, this compound can rapidly induce its own metabolism via the cytochrome P450 mixed-function oxidase system, leading to a significant increase in its elimination rate after approximately 30 to 40 hours. drugs.commedsafe.govt.nz This auto-induction shifts the elimination kinetics from Michaelis-Menten after acute doses to first-order kinetics after enzyme induction. drugs.commedsafe.govt.nz Reciprocal interactions may occur with concomitant use of this compound and drugs that either increase or inhibit the cytochrome P450 system, such as phenytoin, carbamazepine, cimetidine, and ketoconazole, although these interactions have not been extensively studied. drugs.comhres.camedsafe.govt.nzmedscape.com this compound has also been identified as a potent inhibitor of CYP2E1, which may have implications for the metabolism of other substrates of this enzyme, such as acetaminophen (B1664979). mhmedical.comoup.comemdocs.netnih.gov

Observational Studies and Case Series in Clinical Practice

Clinical experience with this compound in treating methanol and ethylene glycol poisoning has been documented through observational studies and case series. Much of the available literature consists of case reports and case series, particularly in the earlier phases of its clinical use. tga.gov.aujvsmedicscorner.com

Two prospective U.S. clinical trials, conducted without concurrent control groups, investigated the efficacy of this compound in treating ethylene glycol and methanol intoxication. hres.ca In these trials, a significant proportion of patients also underwent hemodialysis in addition to receiving this compound therapy. hres.ca Patients in these studies received this compound relatively soon after hospital admission. hres.ca The results indicated that this compound was effective in blocking the alcohol dehydrogenase-mediated metabolism of ethylene glycol and methanol in the clinical setting, as evidenced by the failure of toxic metabolite concentrations to rise in the initial treatment phases. drugs.com However, the interpretation of these findings was sometimes complicated by the concurrent use of hemodialysis and the presence of significant blood ethanol concentrations in many patients. drugs.com

Observational studies and case series have provided evidence that this compound treatment is associated with improved clinical outcomes in toxic alcohol poisonings. tga.gov.auessentialmeds.org Early intervention with this compound after ingestion of a toxic alcohol has consistently shown more favorable clinical results. tga.gov.au For instance, some case series have reported successful outcomes in patients treated with this compound alone, without hemodialysis, who did not develop signs of renal injury. drugs.com

More recently, case series have also explored the potential adjunctive use of this compound in other poisonings, such as acetaminophen overdose, based on its CYP2E1 inhibitory properties. emdocs.netnih.govresearchgate.net A prospective case series involving high-risk acetaminophen overdose patients treated with this compound as an adjunct to standard therapy reported no unfavorable outcomes, suggesting its safety in this context, although larger controlled trials are needed to confirm efficacy. nih.govresearchgate.net

Long-term Outcomes and Follow-up Studies

Information regarding the long-term outcomes and follow-up studies specifically focused on patients treated with this compound for toxic alcohol poisoning is less extensively documented in the provided sources. However, the clinical effectiveness observed in preventing the formation of toxic metabolites and mitigating organ damage in the acute phase suggests a positive impact on long-term prognosis.

Early intervention with this compound, by blocking the metabolism of ethylene glycol and methanol, aims to prevent the accumulation of metabolites responsible for severe long-term sequelae such as renal failure and visual impairment. drugs.comessentialmeds.orgwikipedia.org Studies have shown that when this compound is administered before the development of renal failure, it can prevent renal damage, allowing for the renal excretion of the unmetabolized toxic alcohol. tandfonline.comresearchgate.net

This compound, also known by its generic name fomepizole, is a chemical compound with a significant role in both synthetic chemistry and analytical science. Its unique properties have led to the development of specific synthesis routes and sophisticated analytical techniques for its detection and quantification, particularly in biological matrices.

Synthetic Chemistry and Analytical Methodologies for 4 Methylpyrazole

Analytical Techniques for Quantification in Biological Matrices

Imaging Mass Spectrometry for Tissue Localization

Imaging Mass Spectrometry (IMS) is a powerful analytical technique that enables the visualization of the spatial distribution of molecules within a sample, such as biological tissues, without the need for labeling catapult.org.ukamericanpharmaceuticalreview.comresearchgate.net. This is particularly valuable in pharmaceutical research for understanding the localization of drugs and their metabolites within different tissue regions, providing spatial information that is lost in traditional bulk analysis methods like LC-MS/MS of tissue homogenates researchgate.netscienceopen.comjst.go.jp. Various ionization techniques are employed in MSI, including Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) americanpharmaceuticalreview.comresearchgate.netresearchgate.net.

While direct imaging of 4-Methylpyrazole (4MP) distribution itself in tissues using IMS is not the primary focus of the available research, Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) has been successfully applied in studies investigating the influence of 4MP on the spatial distribution of other compounds, particularly acetaminophen (B1664979) (APAP) and its metabolites, in liver and kidney tissues researchgate.netresearchgate.netnih.govacs.orgnih.govnih.govnih.govresearchgate.net. These studies leverage the spatial analysis capabilities of DESI-MSI to understand how 4MP, as an intervention, affects metabolic processes and the resulting topographical distribution of metabolites within specific organs researchgate.netresearchgate.netnih.govacs.orgnih.gov.

DESI-MSI allows for the direct analysis of tissue sections under ambient conditions, avoiding chemical labeling or prior coating, which helps to reduce chemical interference and minimize perturbation of small molecule localization on the tissue researchgate.netresearchgate.netnih.govacs.org. This approach has been used to generate ion images that reveal the spatial intensity and distribution of APAP and its oxidative and nonoxidative metabolites in mouse liver and kidney sections researchgate.netacs.orgnih.govnih.gov.

Detailed research findings using DESI-MSI in the context of 4MP intervention have demonstrated that 4MP treatment can substantially influence the topographical distribution of APAP and its metabolites in the liver researchgate.netresearchgate.netnih.govacs.org. Furthermore, in studies examining kidney tissue, MSI has revealed distinct regional distributions of APAP metabolites, and 4MP was shown to ameliorate these region-specific variations nih.govresearchgate.net. For instance, APAP overdose led to the accumulation of APAP and APAP-glucuronide in the inner medulla and APAP-cysteine in the outer medulla of the kidney, while APAP-glutathione, APAP-N-acetylcysteine, and APAP-sulfate were primarily localized to the outer medulla and cortex nih.gov. Treatment with 4MP influenced these spatial patterns, highlighting the technique's ability to visualize the impact of 4MP on regional metabolism nih.govresearchgate.net.

These studies underscore the utility of IMS, specifically DESI-MSI, as a tool to gain spatially resolved insights into the biochemical effects of compounds like 4MP within complex biological tissues. By visualizing the altered distribution of metabolites, researchers can infer the regional impact of 4MP on metabolic pathways.

Illustrative Data from DESI-MSI Studies (Conceptual)

While specific quantitative data for the distribution of this compound itself via IMS in these studies is not provided in the search results, the findings on its effect on metabolite distribution can be conceptually represented. The following table illustrates how DESI-MSI can reveal the spatial changes in metabolite distribution influenced by 4MP, based on the descriptions in the search results nih.govresearchgate.net.

AnalyteTissue/RegionCondition (APAP Overdose)Condition (APAP Overdose + 4MP)Observation Method
APAPKidney Inner MedullaAccumulationInfluence on distributionDESI-MSI
APAP-GlucuronideKidney Inner MedullaAccumulationInfluence on distributionDESI-MSI
APAP-CysteineKidney Outer MedullaAccumulationInfluence on distributionDESI-MSI
APAP-GSHKidney Outer Medulla/CortexLocalizationInfluence on distributionDESI-MSI
APAP-NACKidney Outer Medulla/CortexLocalizationInfluence on distributionDESI-MSI
APAP-SulfateKidney Outer Medulla/CortexLocalizationInfluence on distributionDESI-MSI
APAP & MetabolitesLiverAltered DistributionSubstantially InfluencedDESI-MSI

This conceptual table, derived from the reported findings, demonstrates how IMS provides spatial cues regarding the distribution of molecules and how this distribution is altered by the presence of 4MP researchgate.netresearchgate.netnih.govacs.orgnih.govresearchgate.net.

Future Directions and Research Gaps

Elucidation of Novel Mechanisms of Action for 4-Methylpyrazole

While the primary mechanism of action of this compound as an ADH inhibitor is well-established, particularly in the context of methanol (B129727) and ethylene (B1197577) glycol poisoning, research is ongoing to fully elucidate other potential mechanisms. Studies have suggested that this compound may exert protective effects through mechanisms beyond ADH inhibition. For instance, research in mouse models of acetaminophen (B1664979) (APAP)-induced hepatotoxicity indicates that this compound can prevent liver injury by inhibiting CYP2E1, an enzyme involved in the oxidative metabolism of APAP. nih.govnih.gov Furthermore, this compound has been shown to prevent c-Jun n-terminal kinase (JNK) activation, a key mediator of apoptosis and liver injury, by binding to its ATP binding site. nih.govresearchgate.net These findings suggest that this compound may act on alternative therapeutic targets, offering a novel approach to treating conditions like APAP overdose. nih.govresearchgate.net Further research is needed to fully understand the extent and implications of these additional mechanisms, potentially uncovering new therapeutic avenues.

Exploration of New Therapeutic Applications for this compound

The established safety profile and known mechanisms of this compound pave the way for exploring its utility in new therapeutic areas beyond toxic alcohol poisonings. Based on its inhibitory effects on CYP2E1 and JNK, its potential as an antidote or adjunct therapy for acetaminophen overdose is being investigated. nih.govnih.govresearchgate.net Early studies in animal models and human hepatocytes have shown promising results in preventing APAP-induced liver injury. nih.govnih.gov Another area of exploration includes its potential in treating conditions related to acetaldehyde (B116499) toxicity, such as in individuals with aldehyde dehydrogenase 2 (ALDH2) deficiency who experience adverse reactions to alcohol consumption. biospace.com A Phase IIa clinical study explored an oral formulation of this compound for this indication, showing reductions in tachycardia and blood acetaldehyde levels in a subset of subjects. biospace.com While a Phase 1 clinical study investigated this compound as a potential dark adaptation inhibitor for Stargardt disease and geographic atrophy, it did not show a sufficient inhibitory effect on the human visual cycle for further consideration in this area. arvojournals.org Continued research is necessary to rigorously evaluate the efficacy and safety of this compound in these and other potential new indications.

Development of Improved Analogues or Delivery Systems of this compound

Improving the pharmacological properties of this compound through the development of novel analogues or advanced delivery systems represents another key area for future research. While the current intravenous formulation is effective, alternative delivery methods or modified compounds could offer advantages such as improved pharmacokinetics, reduced administration frequency, or enhanced tissue targeting. Research into the synthesis of pyrazole (B372694) derivatives is ongoing in various fields, including the development of kinase inhibitors, which could potentially inform the design of this compound analogues with modified properties. rsc.org Exploring different formulations, such as oral delivery systems, as investigated for ALDH2 deficiency, could also improve patient convenience and compliance. biospace.com Future research should focus on designing and evaluating new analogues or delivery systems to optimize the therapeutic profile of this compound.

Controlled Phase III Clinical Trials for New Indications

For any new therapeutic application of this compound to be established, large-scale, controlled Phase III clinical trials are essential. While early clinical studies have explored its use in areas like acetaminophen overdose and ALDH2 deficiency, robust evidence from well-designed Phase III trials is required to confirm efficacy, determine optimal dosing regimens for specific conditions, and thoroughly assess safety in larger and more diverse patient populations. nih.govtandfonline.com Ongoing studies, such as those mentioned in the context of methanol and ethylene glycol poisoning, are providing critical data regarding dosage regimens, particularly in complex situations like concurrent hemodialysis. tandfonline.com Future research must prioritize initiating and completing controlled Phase III trials for promising new indications to provide the necessary evidence for clinical adoption.

Pharmacogenomics and Personalized Medicine Approaches related to this compound

The field of pharmacogenomics, which studies how genetic variations influence drug response, holds significant potential for optimizing the use of this compound. nih.govresearchgate.netmdpi.comhumanjournals.com Understanding how genetic factors might affect the metabolism, efficacy, or potential side effects of this compound could enable personalized medicine approaches. nih.govresearchgate.netmdpi.com For example, genetic polymorphisms in alcohol dehydrogenase or other enzymes involved in this compound's metabolism or its target pathways could influence individual responses. upjs.sk While current research has touched upon genetic factors in specific contexts like ALDH2 deficiency, a systematic investigation into the broader pharmacogenomics of this compound is warranted. biospace.com Future research should aim to identify genetic biomarkers that can predict individual responses to this compound, allowing for tailored therapy to maximize efficacy and minimize adverse effects. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. How is 4-methylpyrazole utilized in synthesizing palladium(II) complexes, and what experimental techniques validate their structural integrity?

  • Methodology : Palladium(II) complexes with this compound ligands (e.g., [PdCl₂(HmPz)₂]) are synthesized via direct coordination reactions. Structural validation employs elemental analysis (C, H, N), FT-IR spectroscopy (to confirm ligand binding via N–H and C–N stretching modes), and density functional theory (DFT) calculations (B3LYP functional) to optimize geometry and vibrational frequencies .
  • Key Insight : Experimental IR spectra align with DFT-predicted vibrational modes (e.g., Pd–N bonds at ~2.05 Å), confirming square-planar coordination with minor distortions .

Q. What is the mechanism by which this compound inhibits cytochrome P450 2E1 (CYP2E1), and how is this assessed experimentally?

  • Methodology : CYP2E1 inhibition is studied using human liver microsomes (HLM) or recombinant enzymes. Kinetic assays measure substrate oxidation (e.g., styrene to styrene oxide) in the presence of this compound. Inhibition constants (Kᵢ) are derived via nonlinear regression (e.g., DynaFit software), distinguishing competitive vs. allosteric mechanisms .
  • Key Insight : this compound reduces CYP2E1 activity by ~40–60% at 40 µM, with cooperative binding observed in multi-site inhibition models .

Q. How does this compound mitigate acetaminophen (APAP)-induced hepatotoxicity in preclinical models?

  • Methodology : Rodent models are dosed with APAP (300–500 mg/kg) followed by this compound (10–50 mg/kg). Hepatic injury is quantified via serum ALT/AST levels, glutathione (GSH) depletion, and histopathology. Mechanistic studies use immunoblotting to assess JNK activation and mitochondrial oxidant stress .
  • Key Insight : this compound attenuates APAP toxicity by dual inhibition of CYP2E1 (early phase) and JNK signaling (late phase), independent of N-acetylcysteine (NAC) .

Advanced Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpyrazole
Reactant of Route 2
4-Methylpyrazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.